3-(2-fluorophenyl)-2-methyl-9-(propan-2-yl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one
Description
This compound belongs to the chromeno-oxazinone class, characterized by a fused chromene and oxazinone ring system. The 2-fluorophenyl group at position 3 and the isopropyl group at position 9 contribute to its stereoelectronic properties, influencing solubility, bioavailability, and target interactions.
Properties
Molecular Formula |
C21H20FNO3 |
|---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
3-(2-fluorophenyl)-2-methyl-9-propan-2-yl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one |
InChI |
InChI=1S/C21H20FNO3/c1-12(2)23-10-16-18(25-11-23)9-8-15-20(24)19(13(3)26-21(15)16)14-6-4-5-7-17(14)22/h4-9,12H,10-11H2,1-3H3 |
InChI Key |
ZARHTAVGWSXXQK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C3=C(C=C2)OCN(C3)C(C)C)C4=CC=CC=C4F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-fluorophenyl)-2-methyl-9-(propan-2-yl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
3-(2-fluorophenyl)-2-methyl-9-(propan-2-yl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds .
Scientific Research Applications
3-(2-fluorophenyl)-2-methyl-9-(propan-2-yl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-fluorophenyl)-2-methyl-9-(propan-2-yl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one involves its interaction with specific molecular targets and pathways. This compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in the Chromeno-Oxazinone Core
Key analogs differ in substituent positions, electronic groups, and alkyl/aryl appendages. Below is a comparative analysis based on available
Table 1: Structural and Physical Properties of Selected Chromeno-Oxazinone Derivatives
Key Observations:
- Fluorine Position : The target compound’s 2-fluorophenyl group may enhance metabolic stability compared to 4-fluorophenyl analogs (), as ortho-substitution often reduces enzymatic degradation .
Key Observations:
- Substituent Effects : Electron-withdrawing groups (e.g., fluorine, trifluoromethyl) at position 3 () or 2 () enhance receptor-binding specificity, as seen in α-glucosidase inhibitors () .
- Position 9 Modifications : Bulky alkyl/aryl groups (e.g., isopropyl, furanylmethyl) improve osteogenic activity (), while smaller chains (e.g., hydroxybutyl) may reduce steric hindrance for enzymatic interactions .
Contradictions and Limitations in Existing Data
- Fluorine vs. Methoxy Groups : While 4-methoxyphenyl derivatives () show osteoblast activity, fluorinated analogs () prioritize metabolic stability over target affinity, creating a trade-off in drug design .
- Synthetic Yields : Benzyl-substituted derivatives () exhibit lower yields (40–70%) compared to hydroxyalkyl analogs (), suggesting scalability challenges for industrial applications .
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